tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate
Description
Properties
CAS No. |
2228469-98-3 |
|---|---|
Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-4-5-16-10(8-14)9-6-13-7-9/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
MXEMHVCONLVWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2CNC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Dichloromethane-Based Boc Protection
Morpholin-3-one reacts with Boc anhydride in dichloromethane using triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) at 20°C for 16 hours. This method yields 94.21% product after silica gel chromatography. Key advantages include mild conditions and high reproducibility.
Tetrahydrofuran (THF) Solvent System
In THF, Boc protection proceeds at room temperature over 24 hours with DMAP, yielding 76%. The use of imidazole during workup minimizes side reactions, and purification via silica gel plug filtration ensures high purity.
Large-Scale Synthesis Under Nitrogen
Scaling to 79.2 mmol under nitrogen atmosphere in THF achieves 66% yield. Post-reaction imidazole addition and petroleum ether washing yield a crystalline solid, demonstrating scalability for industrial applications.
Table 1. Comparison of tert-Butyl 3-Oxomorpholine-4-carboxylate Syntheses
| Method | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM/TEA | Dichloromethane | DMAP | 16 | 94.21 |
| THF/DMAP | THF | DMAP | 24 | 76 |
| N₂ Atmosphere | THF | DMAP | 24 | 66 |
Azetidine Ring Synthesis and Coupling
Source provides a scalable method for azetidine synthesis using superbase-induced reactions:
Superbase-Mediated Azetidine Formation
Azetidines are synthesized from oxiranes via deprotonation with a tert-butoxide/diisopropylamide/base mixture at −78°C. For example, oxirane derivatives react with the superbase to form azetidines in 2 hours, followed by aqueous workup and chromatography. Adapting this protocol, azetidine-3-carboxylic acid derivatives could be generated and coupled to the morpholine scaffold.
Electrochemical Coupling
Source reports electrochemical synthesis of Boc-protected proline derivatives, suggesting that similar conditions (e.g., constant current electrolysis in acetonitrile) might facilitate C–N bond formation between morpholine and azetidine precursors.
Final Assembly and Deprotection
Coupling Azetidine to Morpholine
Combining the Boc-protected morpholine intermediate with an azetidine-bearing reagent (e.g., azetidine-3-boronic acid or azetidine-3-triflate) under palladium catalysis could yield the target compound. Source’s use of tetrakis(triphenylphosphine)palladium(0) for biaryl couplings supports this approach.
Global Deprotection and Purification
Final deprotection of temporary protecting groups (if any) using trifluoroacetic acid (TFA) in dichloromethane, as described in source, followed by silica gel chromatography or preparative HPLC, would yield pure tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate.
Challenges and Optimization Opportunities
-
Regioselectivity : Ensuring substitution occurs exclusively at position 2 requires directing groups or steric control.
-
Azetidine Stability : Azetidines are prone to ring-opening under acidic conditions, necessitating mild coupling protocols.
-
Catalyst Selection : Palladium catalysts may require ligands (e.g., SPhos) to enhance efficiency for C–N couplings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate (BD632988)
- Structural Difference : Replaces the azetidine group with a 3-(trifluoromethyl)phenyl substituent.
- Impact : The trifluoromethyl group increases lipophilicity (logP ~2.5) and electron-withdrawing properties, enhancing metabolic stability but reducing aqueous solubility compared to the azetidine analog.
- Synthesis : Prepared via Suzuki-Miyaura coupling, contrasting with the azetidine compound’s nucleophilic substitution pathways .
(S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate (CAS 761460-04-2)
- Structural Difference : Features an ethoxycarbonylmethyl group at the 3-position instead of azetidine at the 2-position.
Azetidine-Morpholine Hybrids vs. Other N-Heterocycles
tert-Butyl 3-cyanoazetidine-1-carboxylate (CAS 142253-54-1)
- Structural Difference: Contains a cyano-substituted azetidine without the morpholine ring.
- Impact: The absence of morpholine reduces steric hindrance, enabling easier functionalization at the azetidine nitrogen. The cyano group enhances electrophilicity, favoring nucleophilic additions .
tert-Butyl 2-(1-aminoethyl)morpholine-4-carboxylate (CID 71113885)
- Structural Difference: Substitutes azetidine with a primary aminoethyl group.
- Impact : The amine introduces basicity (pKa ~9.5), improving water solubility at acidic pH but requiring protection during synthesis to prevent side reactions .
Stereochemical and Conformational Comparisons
(R)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate
- Structural Difference : Hydroxymethyl group at the 3-position versus azetidine at the 2-position.
- Impact : The (R)-configuration directs the hydroxymethyl group into axial positions, influencing hydrogen-bonding networks in crystal structures. This stereochemistry is critical for binding to chiral targets .
(S)-tert-Butyl 2-((S)-2-(benzyloxycarbonylamino)propyl)morpholine-4-carboxylate (CAS 2641824-60-2)
- Structural Difference: A benzyloxycarbonyl-protected amino propyl chain replaces azetidine.
- Impact : The branched alkyl chain increases molecular weight (MW 422.47 vs. ~297 for the azetidine compound) and introduces stereochemical complexity, requiring asymmetric hydrogenation for synthesis .
Biological Activity
Tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a tert-butyl group , an azetidine ring , and a morpholine moiety . The molecular formula is CHNO, with a molecular weight of approximately 242.32 g/mol. The synthesis typically involves several steps, including the formation of the azetidine ring and subsequent functionalization to introduce the morpholine and carboxylate groups.
Synthesis Overview
- Formation of Azetidine Ring : Starting from suitable precursors, azetidine can be synthesized using cyclization reactions.
- Introduction of Morpholine : This can be achieved through nucleophilic substitution reactions involving morpholine derivatives.
- Carboxylate Functionalization : The tert-butyl ester is formed via esterification reactions.
The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound may influence protein functions or metabolic pathways through covalent bonding with nucleophilic sites in biomolecules, altering their functionality.
Therapeutic Potential
Research indicates that compounds with azetidine and morpholine structures exhibit promising therapeutic effects, including:
- Antimicrobial Activity : Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in treating infections.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.
Case Studies
- Anticancer Activity : A study evaluated the effects of related compounds on various cancer cell lines, demonstrating significant inhibition of cell proliferation with IC values in the low micromolar range. For instance, one derivative showed an IC of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, while exhibiting minimal effects on non-cancerous cells .
- Antimicrobial Effects : Another investigation highlighted the antimicrobial properties of azetidine derivatives, showing effective inhibition against Gram-positive and Gram-negative bacteria.
Comparison of Biological Activities
| Compound Name | Biological Activity | IC (μM) | Target |
|---|---|---|---|
| This compound | Anticancer | 0.126 | MDA-MB-231 |
| Related Azetidine Derivative | Antimicrobial | 5.0 | Staphylococcus aureus |
| Tert-butyl 3-(morpholin-2-yl)azetidine-1-carboxylate | Anticancer | 0.250 | HeLa cells |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbon types (e.g., carbonyl at ~170 ppm). P NMR may detect phosphorylated analogs .
- Mass Spectrometry : HRMS or ESI-MS confirms molecular weight (e.g., [M+H] at m/z 285.18) .
- X-ray Crystallography : SHELX software resolves stereochemistry and bond angles, critical for verifying azetidine-morpholine ring conformation .
How can researchers resolve contradictions in reported biological activities of this compound?
Advanced Research Focus
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no observed effect) may arise from:
- Purity issues : HPLC or GC-MS validation ensures >95% purity, avoiding side-product interference .
- Assay variability : Standardize conditions (e.g., pH, temperature) across studies. For example, inconsistent IC values in kinase assays may reflect buffer composition differences .
- Structural analogs : Compare activities of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate (antimicrobial) vs. tert-butyl 2-(aminoethyl) derivatives (enzyme modulation) to isolate functional group effects .
What computational strategies predict the reactivity of the azetidine ring in functionalization reactions?
Q. Advanced Research Focus
- DFT Calculations : Model nucleophilic attack sites on the azetidine ring. For example, the 3-position is more reactive due to lower steric hindrance .
- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) by simulating interactions between the azetidine NH group and catalytic residues .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., acetonitrile vs. DMF) for bromination or fluorosulfonylation reactions .
How does stereochemistry at the azetidine or morpholine ring influence pharmacological activity?
Q. Advanced Research Focus
- Case Study : (R)- vs. (S)-configured tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate showed a 10-fold difference in anti-inflammatory activity due to enantioselective receptor binding .
- Chiral HPLC : Resolve enantiomers and test isolated forms in vitro. For tert-butyl 2-(azetidin-3-yl) derivatives, axial chirality in azetidine may alter metabolic stability .
Q. Advanced Research Focus
- Temperature Control : Lower temperatures (−20°C) reduce epimerization during bromoacetylation .
- Protecting Groups : Use Boc groups to shield secondary amines, preventing unwanted nucleophilic side reactions .
- Catalyst Screening : Pd/C or Ni catalysts improve selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides .
How can researchers leverage structural analogs to infer SAR for this compound?
Q. Advanced Research Focus
- Comparative Analysis : Replace the azetidine ring with piperidine or pyrrolidine to assess ring size effects on solubility and target binding .
- Functional Group Swaps : Substitute the tert-butyl group with benzyl or methyl to study lipophilicity-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
